Enantioselective Total Synthesis: Daucene as the Archetypal Daucane Scaffold
Daucene is the fundamental parent hydrocarbon from which a series of oxidized and esterified daucane natural products are derived via a unified enantioselective synthetic route. The synthesis of daucene (2) was achieved in 9 steps from commercially available starting materials with 11% overall yield and >99% enantiomeric excess, establishing a platform for subsequent oxidation to daucenal (4), epoxydaucenal B (3b), and 14-p-anisoyloxydauc-4,8-diene (5) [1]. No alternative sesquiterpene scaffold can serve as this synthetic entry point to the daucane series, as the bicyclo[5.3.0]decane core with precise stereochemistry is required for the ring contraction and ring-closing metathesis steps that define the route [1].
| Evidence Dimension | Synthetic utility as daucane scaffold entry point |
|---|---|
| Target Compound Data | 9 steps, 11% overall yield, >99% ee |
| Comparator Or Baseline | Other sesquiterpene scaffolds (e.g., caryophyllene, germacrene D): Cannot serve as entry point |
| Quantified Difference | Unique synthetic utility; no alternative scaffold possible |
| Conditions | Palladium-catalyzed asymmetric enolate alkylation followed by ring contraction and ring-closing metathesis |
Why This Matters
For laboratories synthesizing daucane-based bioactive compounds, daucene is the non-substitutable starting material that defines the entire synthetic route; procurement of daucene enables access to the entire daucane natural product family.
- [1] Ortiz, A. et al. (2013). A Unified Approach to the Daucane and Sphenolobane Bicyclo[5.3.0]decane Core: Enantioselective Total Syntheses of Daucene, Daucenal, Epoxydaucenal B, and 14-p-Anisoyloxydauc-4,8-diene. Chemistry - A European Journal, 19(52), 17745-17750. doi: 10.1002/chem.201302353 View Source
